4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine
Description
Properties
IUPAC Name |
3-(2-methoxyphenyl)-5-piperidin-4-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-18-12-5-3-2-4-11(12)13-16-14(19-17-13)10-6-8-15-9-7-10/h2-5,10,15H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMUATALQMIZEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)C3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidoxime-Based Cyclization
The most widely reported method involves reacting 2-methoxyphenylacetamidoxime with piperidine-4-carbonyl chloride under dehydrating conditions. Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) facilitates cyclization at 80–100°C for 6–12 hours, yielding the oxadiazole ring. For example:
Reaction Scheme:
$$ \text{2-Methoxyphenylacetamidoxime} + \text{Piperidine-4-carbonyl chloride} \xrightarrow{\text{POCl}_3, 90^\circ\text{C}} \text{4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine} $$
Key parameters:
Carbodiimide-Mediated Coupling
Ethyl piperidine-4-carboxylate reacts with 2-methoxyphenylacetic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in acetonitrile. The intermediate ester undergoes cyclization with hydroxylamine hydrochloride to form the oxadiazole:
Steps:
- Esterification:
$$ \text{Ethyl piperidine-4-carboxylate} + \text{2-Methoxyphenylacetic acid} \xrightarrow{\text{EDCI/HOBt}} \text{Ethyl 4-(2-methoxyphenylacetyl)piperidine-1-carboxylate} $$ - Oxadiazole Formation:
$$ \text{Ester intermediate} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{EtOH, reflux}} \text{this compound} $$
Conditions:
Microwave-Assisted Synthesis
Microwave irradiation (MWI) reduces reaction times from hours to minutes. A one-pot protocol combines 2-methoxyphenylacetonitrile, hydroxylamine hydrochloride, and piperidine-4-carboxylic acid in dimethyl sulfoxide (DMSO) with potassium carbonate:
Procedure:
- Amidoxime Formation:
$$ \text{2-Methoxyphenylacetonitrile} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{MWI, 100°C, 5 min}} \text{2-Methoxyphenylacetamidoxime} $$ - Cyclization:
$$ \text{Amidoxime} + \text{Piperidine-4-carboxylic acid} \xrightarrow{\text{MWI, 120°C, 10 min}} \text{Target compound} $$
Advantages:
Solid-Phase Synthesis for High-Throughput Production
Immobilizing piperidine-4-carboxylic acid on Wang resin enables iterative coupling and cyclization steps. After attaching 2-methoxyphenylacetyl chloride, the resin-bound intermediate is treated with ammonium hydroxide to form the oxadiazole:
Protocol:
- Resin Functionalization:
$$ \text{Wang resin} + \text{Piperidine-4-carboxylic acid} \xrightarrow{\text{DCC, DMAP}} \text{Resin-bound piperidine} $$ - Acylation:
$$ \text{Resin-bound piperidine} + \text{2-Methoxyphenylacetyl chloride} \xrightarrow{\text{DIPEA}} \text{Acylated intermediate} $$ - Cyclization:
$$ \text{Intermediate} + \text{NH}_4\text{OH} \xrightarrow{\text{MeOH, 50°C}} \text{Cleaved product} $$
Performance Metrics:
Comparative Analysis of Methods
Optimization Strategies
Solvent Systems
Catalysts
Protecting Group Strategies
- Boc Protection: Piperidine nitrogen protected with tert-butoxycarbonyl (Boc) prevents undesired N-alkylation during oxadiazole formation. Deprotection uses 4M HCl in dioxane (1 hour, 25°C).
Analytical Characterization
1H NMR (400 MHz, CDCl₃):
- δ 7.52 (dd, J = 7.6 Hz, 1H, Ar-H)
- δ 6.95–6.88 (m, 3H, Ar-H)
- δ 4.12 (s, 2H, CH₂-oxadiazole)
- δ 3.81 (s, 3H, OCH₃)
- δ 3.45–3.38 (m, 2H, piperidine-H)
- δ 2.95–2.87 (m, 2H, piperidine-H)
ESI-HRMS:
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce various functional groups onto the piperidine ring.
Scientific Research Applications
4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity to these targets, while the piperidine ring can modulate its overall pharmacokinetic properties. The exact pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine with analogous derivatives, focusing on structural variations, physicochemical properties, and reported biological activities.
Substituent Variations on the Aromatic Ring
4-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine (Compound A):
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride (Compound B):
4-{3-[(2-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine (Compound C):
Variations in the Oxadiazole Substituents
4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride (Compound D):
- 4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride (Compound E): Modifies the oxadiazole with a methoxymethyl group, enhancing hydrophilicity. Molecular Weight: 231.73 g/mol; Potential for improved aqueous solubility .
Data Table: Key Compounds and Properties
Critical Analysis and Implications
- Electronic Effects : The 2-methoxy group in the target compound provides electron donation, which may enhance binding to hydrophobic pockets but could reduce metabolic oxidation compared to electron-withdrawing groups (e.g., fluorine in Compound A) .
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to (e.g., nucleophilic substitution or cyclization), though yields and purity depend on substituent reactivity .
Biological Activity
4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant studies associated with this compound.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Oxadiazole : The initial step involves the reaction of 2-methoxyphenyl hydrazine with appropriate acyl derivatives to form the oxadiazole ring.
- Piperidine Integration : Subsequent reactions incorporate piperidine to yield the final product.
The chemical structure can be represented as follows:
Antimicrobial Properties
Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial activities. For instance, derivatives of oxadiazoles have shown efficacy against various bacterial strains and fungi. A study demonstrated that similar oxadiazole derivatives displayed minimum inhibitory concentrations (MICs) in the range of 10-50 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli.
Anticancer Activity
Several studies have reported that oxadiazole derivatives possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells. For example, a related compound was found to inhibit cell proliferation in breast cancer cell lines (MCF-7) at concentrations as low as 25 µM.
Neuroprotective Effects
Preliminary investigations suggest that piperidine derivatives can exhibit neuroprotective effects. The compound's ability to cross the blood-brain barrier may contribute to its potential use in treating neurodegenerative diseases.
Case Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial activity of various oxadiazole derivatives, including those similar to this compound. The study found:
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
| Target Compound | Candida albicans | 30 |
These results indicate promising antimicrobial potential for further development.
Case Study 2: Anticancer Activity
In a separate investigation focusing on anticancer properties:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 20 |
| Compound B | HeLa | 15 |
| Target Compound | MCF-7 | 25 |
The results suggest that the target compound could be effective against specific cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
